molecular formula C6H6N2O B167532 Pyridine-4-aldoxime CAS No. 1637-52-1

Pyridine-4-aldoxime

Cat. No. B167532
CAS RN: 1637-52-1
M. Wt: 122.12 g/mol
InChI Key: XFNAGAQPPRZSFP-UHFFFAOYSA-N
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Description

Pyridine-4-aldoxime is a compound that has been noted for its potential therapeutic properties . It is a white, very fine crystalline powder and is used as an intermediate for bis (hydroxyiminomethylpyridinium) butenes and as reactivators of chlorpyrifos-inhibited acetylcholinesterase . It’s also a synthetic starting material, a breakdown product, and a probable metabolite of MMB-4 .


Synthesis Analysis

A set of new quaternary ammonium compounds based on pyridine-4-aldoxime was synthesized . The synthesis involved quaternization reactions by different synthetic routes: conventional, microwave, and ultrasound . The reactions were carried out using pyridine-3-aldoxime, pyridine-4-aldoxime, isonicotinamide, and nicotinamide as nucleophiles and three different dihaloalkanes as electrophiles: diiodopropane, dibromopropane, and diiodohexane .


Molecular Structure Analysis

The molecular structure of Pyridine-4-aldoxime was characterized with analytical data such as NMR, EA, HPLC, MS . The structure of the synthesized compounds was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyridine-4-aldoxime were characterized by yields, melting points, and retention times of prepared pyridinium-4-aldoxime salts .


Physical And Chemical Properties Analysis

Pyridine-4-aldoxime is a white, very fine crystalline powder . It has a density of 1.2236 (rough estimate), a melting point of 131-133°C, a boiling point of 227.52°C (rough estimate), and a flash point of >110°C . It is soluble in water at 10 g/L (20 ºC) .

Scientific Research Applications

Cholinesterase Reactivation

Pyridine-4-aldoxime has been investigated for its potential in reactivating phosphorylated acetylcholinesterase. The reactivation of inhibited cholinesterases by pyridine-4-aldoxime derivatives has been a subject of extensive study due to its relevance in treating organophosphate poisoning. Notably, pyridine-4-aldoxime and related derivatives demonstrated efficacy in reactivating human acetylcholinesterase inhibited by various nerve agents, showing potential for therapeutic applications (Bobkova, 2015). Additionally, some compounds, such as 3-hydroxy-2-pyridine aldoxime derivatives, not only showed effective reactivation rates but also demonstrated predicted blood-brain barrier penetration, indicating their potential in comprehensive therapeutic strategies (Zorbaz et al., 2018).

Electrochemical Studies and Electroreduction

Pyridine-4-aldoxime has been studied in the context of electrochemical reactions and electroreduction processes. The electroreduction of pyridine-4-aldoxime has been analyzed using various electroanalytical techniques, revealing insights into its acid-base properties and reduction mechanisms (Román et al., 1996). Understanding these electrochemical properties opens up possibilities for applications in fields such as sensor development and analytical chemistry.

Spectrophotometric Studies and Complex Formation

The interactions of pyridine-4-aldoxime with various compounds, such as pentacyanoferrate(II) ions, have been explored. These interactions result in the formation of colored, water-soluble complexes, which have been utilized in spectrophotometric determination and detection methods (Burger & Karas-Gašparec, 1981). These findings are valuable for developing analytical techniques and understanding the reactivity and coordination chemistry of pyridine-4-aldoxime.

Antimicrobial Applications

Research on quaternary ammonium compounds based on pyridine-4-aldoxime has shown potential antimicrobial activity. These compounds, characterized by different alkyl side chain lengths, have been tested for in vitro antimicrobial activity and found to be particularly effective against certain strains of bacteria and fungi (Marek et al., 2015). The study of these compounds contributes to the ongoing search for new antimicrobial agents.

Safety And Hazards

Pyridine-4-aldoxime is harmful if inhaled or swallowed and causes eye, skin, and respiratory tract irritation . It is recommended to avoid generating dusty conditions, provide ventilation, and not let this chemical enter the environment . In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam for extinction .

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine-4-aldoxime, with its noted therapeutic properties, could play a significant role in this research .

properties

IUPAC Name

(NE)-N-(pyridin-4-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYLBLSSPQTTHT-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896842
Record name 4-Pyridinealdoxime
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-4-aldoxime

CAS RN

696-54-8
Record name Pyridine-4-aldoxime
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Record name Pyridine-4-aldoxime
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Record name 4-Pyridinealdoxime
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Record name Isonicotinaldehyde oxime
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Citations

For This Compound
263
Citations
J Marek, D Malinak, R Dolezal, O Soukup… - Molecules, 2015 - mdpi.com
… A set of new quaternary ammonium compounds based on pyridine-4-aldoxime was synthesized, characterized with analytical data (NMR, EA, HPLC, MS) and tested for in vitro …
Number of citations: 35 www.mdpi.com
JJ O'Neill, H Kohl, J Epstein - Biochemical pharmacology, 1961 - Elsevier
… of a reaction of thioester with pyridine4-aldoxime methiodide and in … equilibrium studies of the reaction between pyridine-4-aldoxime … and between the acetate of pyridine-4-aldoxime …
Number of citations: 12 www.sciencedirect.com
EB Coropceanu, L Croitor, AV Siminel, MS Fonari - Polyhedron, 2014 - Elsevier
… The mononuclear compounds 1 and 2 contain two, while compound 5 contains three neutral pyridine-4-aldoxime ligands coordinated to the metal center through the N pyridyl atom. …
Number of citations: 35 www.sciencedirect.com
J Lovrić, S Berend, AL Vrdoljak, B Radić… - Acta Biochimica …, 2011 - ojs.ptbioch.edu.pl
… Bisquaternization with pyridine-4-aldoxime was achieved by reaction in acetonitrile at 80 C for three days. Intermediates 2 (200 mg) and 1 (100 mg, 0.8 mmol) were dissolved in 10 ml of …
Number of citations: 11 ojs.ptbioch.edu.pl
T Stepanenko, L Lapinski, MJ Nowak… - Vibrational …, 2001 - Elsevier
… Benzaldoxime and pyridine-4-aldoxime used in this study were commercial products … of benzaldoxime) and WG295 (in the case of pyridine-4-aldoxime) transmitting the light with λ>250 …
Number of citations: 33 www.sciencedirect.com
D Crnčević, R Odžak - ST-OPEN, 2020 - hrcak.srce.hr
… For the quaternization reactions of the two precursors, quinuclidin-3-ol and pyridine-4-aldoxime, we used purified and anhydrous solvents, in this case “dry” diethyl ether and “dry” …
Number of citations: 3 hrcak.srce.hr
KB Augustinsson, H Hasselquist… - Acta Chem. Scand., 1960 - actachemscand.org
… The pyridine-4-aldoxime-N-methyl can be described as a resonance hybrid of structures III and IV, and the N-oxide as a hybrid of the analogous structures V and VI and moreover …
Number of citations: 1 actachemscand.org
L Croitor, EB Coropceanu, AE Masunov… - The Journal of …, 2014 - ACS Publications
Interaction of zinc(II) and cadmium(II) sulfates with pyridine-4-aldoxime (4-pyao) and pyridine-4-amidoxime (4-pyamo) ligands resulted in four 1D metal–organic materials (MOMs) with …
Number of citations: 35 pubs.acs.org
AJ Roman, JM Sevilla, T Pineda, M Blázquez - Journal of Electroanalytical …, 2001 - Elsevier
Anomalous current–potential and –time curves have been observed in the electrochemical reduction of pyridine-4-aldoxime (PA) in acidic buffered solutions on a mercury electrode. …
Number of citations: 7 www.sciencedirect.com
SM Soliman, J Albering, MAM Abu-Youssef - Journal of Molecular Structure, 2017 - Elsevier
… High purity pyridine-4-aldoxime (P4A) was purchased from the Aldrich Chemical Company … of the solution resulting from the direct mixing of pyridine-4-aldoxime (0.2243 g, 2 mmol) in …
Number of citations: 3 www.sciencedirect.com

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